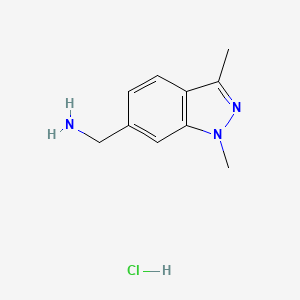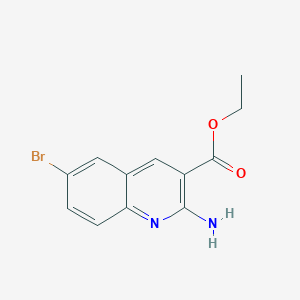
Diethyl 2-(4-Biphenylyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(4-Biphenylyl)malonate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a biphenyl group attached to the malonate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-(4-Biphenylyl)malonate can be synthesized through the alkylation of diethyl malonate with 4-bromobiphenyl. The reaction typically involves the use of a strong base, such as sodium ethoxide, to generate the enolate ion from diethyl malonate. This enolate ion then undergoes nucleophilic substitution with 4-bromobiphenyl to form the desired product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(4-Biphenylyl)malonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or sulfonic acid derivatives, depending on the reagents used.
Applications De Recherche Scientifique
Diethyl 2-(4-Biphenylyl)malonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of Diethyl 2-(4-Biphenylyl)malonate involves its ability to act as a nucleophile due to the presence of the enolate ion. This nucleophilic character allows it to participate in various substitution and addition reactions. The biphenyl group can also engage in π-π interactions, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler malonic ester without the biphenyl group.
Dimethyl malonate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl 2-(p-tolyl)malonate: Contains a tolyl group instead of a biphenyl group.
Uniqueness
Diethyl 2-(4-Biphenylyl)malonate is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, making it suitable for specific applications that simpler malonic esters may not be able to achieve .
Propriétés
Formule moléculaire |
C19H20O4 |
|---|---|
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
diethyl 2-(4-phenylphenyl)propanedioate |
InChI |
InChI=1S/C19H20O4/c1-3-22-18(20)17(19(21)23-4-2)16-12-10-15(11-13-16)14-8-6-5-7-9-14/h5-13,17H,3-4H2,1-2H3 |
Clé InChI |
KGYSAKFWKDJHPV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Cbz-2-methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B13682405.png)
![6-Chloro-2-(1,3-dimethyl-4-pyrazolyl)-7-[4-(2-pyrazinylmethyl)-1-piperazinyl]-3H-imidazo[4,5-b]pyridine](/img/structure/B13682406.png)
![Ethyl 4-Bromobenzo[c]isoxazole-3-carboxylate](/img/structure/B13682412.png)
![5,7-Dichloro-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13682416.png)




![2-(2-Furyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13682464.png)


![(2S)-2-[(2S)-2-[6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamido]-3-methylbutanamido]propanoic acid](/img/structure/B13682472.png)

